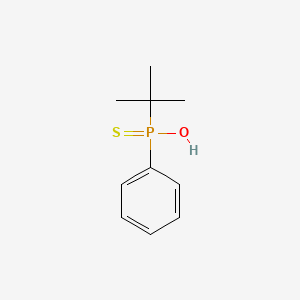
Caron
Vue d'ensemble
Description
. It is a bicyclic ketone with a unique structure that includes a bicyclo[4.1.0]heptane ring system. This compound is known for its distinctive aroma and is commonly found in essential oils derived from coniferous trees.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,7-Trimethylbicyclo[4.1.0]heptan-2-one can be achieved through various synthetic routes. One common method involves the cyclization of (+)-3-Carene, a naturally occurring terpene . The reaction typically involves the use of azide-alkyne cycloaddition reactions, where azidocaranols react with mono-substituted acetylenes under the catalysis of copper(I) iodide (CuI) and diisopropylethylamine (DIPEA) in the presence of acetic acid (AcOH) . The reaction conditions may vary depending on the desired regioisomeric products.
Industrial Production Methods
Industrial production of 3,7,7-Trimethylbicyclo[4.1.0]heptan-2-one often involves the use of diketene and azidocaranol as starting materials. The reaction is catalyzed by triethylamine (Et₃N) at room temperature, resulting in the formation of the target compound . This method is efficient and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3,7,7-Trimethylbicyclo[4.1.0]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
3,7,7-Trimethylbicyclo[4.1.0]heptan-2-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3,7,7-Trimethylbicyclo[4.1.0]heptan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with enzymes and receptors in biological systems. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
3,7,7-Trimethylbicyclo[4.1.0]heptan-2-one can be compared with other similar compounds, such as:
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one: This compound has a similar bicyclic structure but differs in the ring system and functional groups.
4,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol: This compound is an alcohol derivative with a different ring system.
The uniqueness of 3,7,7-Trimethylbicyclo[4.1.0]heptan-2-one lies in its specific bicyclic structure and the presence of the ketone functional group, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
3,7,7-trimethylbicyclo[4.1.0]heptan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-6-4-5-7-8(9(6)11)10(7,2)3/h6-8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJLMVZFWLNOEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C1=O)C2(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70339652 | |
| Record name | Carone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
497-62-1 | |
| Record name | Carone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=497-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


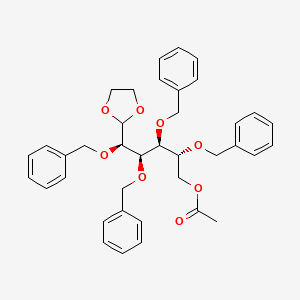

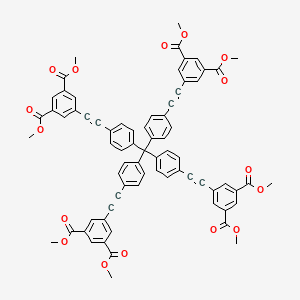
![2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-(2-methoxy-phenyl)-acetamide](/img/structure/B12837044.png)

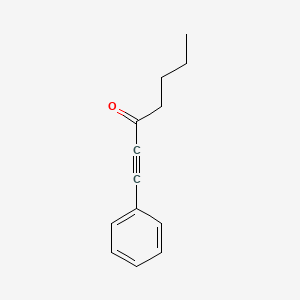
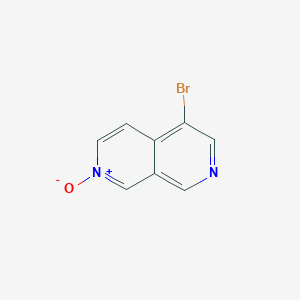
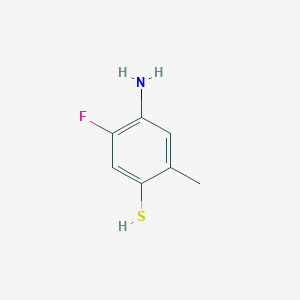

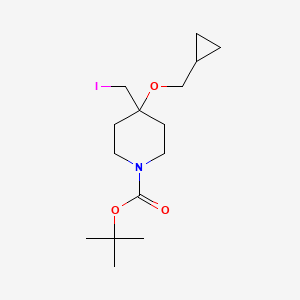
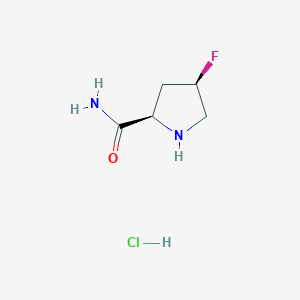
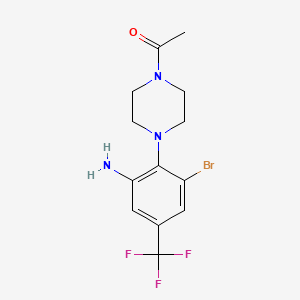
![7-fluorodibenzo[b,e]thiepin-11(6H)-one](/img/structure/B12837105.png)
